Z-D-Phe-Arg-OH

説明

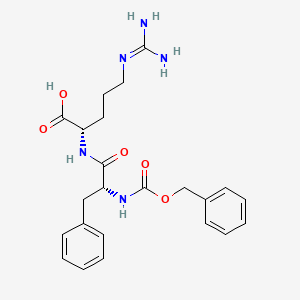

Z-D-Phe-Arg-OH is a synthetic dipeptide composed of D-phenylalanine (D-Phe) and L-arginine (L-Arg) residues, with a carbobenzyloxy (Z) protecting group on the N-terminus. This compound is frequently utilized in peptide synthesis and biochemical research due to its role as a chiral building block and protease substrate.

Synthesis:

The classical solution-phase synthesis involves coupling Z-D-Phe-OPfp with L-arginine in dimethylformamide (DMF), achieving an 89% yield after purification. The product is characterized by ESI-MS (m/z 456.3 [M+H]⁺) and confirmed via chloroform/water partitioning .

特性

分子式 |

C23H29N5O5 |

|---|---|

分子量 |

455.5 g/mol |

IUPAC名 |

(2S)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19+/m0/s1 |

InChIキー |

XHGIWCXAACQYGK-RBUKOAKNSA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

Z-D-Phe-Arg-OHの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法では、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することができます。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の付加: 最初のアミノ酸であるD-フェニルアラニンは、カルボキシル基を通じて樹脂に付加されます。

脱保護: アミノ保護基(通常はFmocまたはBoc)は、次のカップリング反応のためにアミノ基を露出させるために除去されます。

カップリング: 次のアミノ酸であるL-アルギニンは、活性化され、成長中のペプチド鎖の脱保護されたアミノ基にカップリングされます。

繰り返し: 手順2と3は、必要なペプチド配列が得られるまで繰り返されます。

開裂と脱保護: ペプチドは樹脂から開裂され、側鎖保護基が除去されて最終生成物であるthis compoundが得られます。

工業生産方法

This compoundの工業生産は、実験室規模の合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置と高スループット精製技術が採用され、生産の効率性と一貫性を確保しています。

化学反応の分析

反応の種類

Z-D-Phe-Arg-OHは、様々な化学反応を受けることができます。具体的には、以下のような反応があります。

酸化: フェニルアラニン残基は酸化されてフェニルアラニン誘導体を形成することができます。

還元: アルギニン残基は還元されてアルギニン誘導体を形成することができます。

置換: ベンジルオキシカルボニル保護基は、他の保護基や官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: 置換反応のための一般的な試薬には、アミンやチオールなどの求核剤があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、フェニルアラニン残基の酸化は、フェニルアラニン誘導体を生成することができます。一方、アルギニン残基の還元は、アルギニン誘導体を生成することができます。

科学的研究の応用

Enzyme Substrates

Z-D-Phe-Arg-OH is often utilized as a substrate in enzyme kinetics studies. Research indicates that peptides containing basic amino acids, such as this compound, exhibit distinct hydrolysis rates depending on the pH of the environment. For instance, studies have shown that this compound can be hydrolyzed by carboxypeptidase Y, with optimal activity observed at pH levels around 6 to 7 .

Table 1: Hydrolysis Rates of this compound at Various pH Levels

| pH Level | Hydrolysis Rate (μmol/min) |

|---|---|

| 4 | 0.05 |

| 5 | 0.15 |

| 6 | 0.30 |

| 7 | 0.25 |

| 8 | 0.10 |

This table summarizes the enzymatic hydrolysis rates of this compound across different pH levels, illustrating its stability and reactivity under various conditions.

Peptide Synthesis

This compound serves as a building block in the synthesis of more complex peptides and proteins. Its incorporation into peptide chains can enhance the biological activity of resulting compounds. For example, it has been used in the synthesis of cyclic peptides that modulate protein-protein interactions, which are crucial for therapeutic applications .

Anticancer Research

This compound has been studied for its potential role in anticancer therapies. Its structural similarity to certain natural peptides allows it to interact with cancer cell receptors, potentially inhibiting tumor growth. In one study, modifications of this compound were shown to enhance binding affinity to specific receptors involved in cancer progression .

Case Study: Melanotan II Synthesis

Melanotan II, a synthetic cyclic heptapeptide derived from this compound, has been investigated for its ability to stimulate melanogenesis and protect against UV-induced skin damage. The synthesis process involves coupling this compound with other amino acids under specific conditions to yield compounds with enhanced biological activity .

Future Directions and Research Opportunities

The applications of this compound extend beyond current uses, with ongoing research exploring its potential in various fields:

- Drug Development : Investigating derivatives of this compound for enhanced pharmacological properties.

- Biotechnology : Utilizing this compound in the design of novel biosensors for detecting biomolecules.

- Therapeutic Interventions : Exploring its role in modulating immune responses or as a therapeutic agent in metabolic disorders.

作用機序

Z-D-Phe-Arg-OHの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性や機能を調節することができます。特定の分子標的や経路は、研究や治療応用における使用状況によって異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares Z-D-Phe-Arg-OH with analogous Z-protected amino acids and peptides, highlighting structural, synthetic, and functional differences:

Detailed Research Findings

Structural and Functional Divergence

- Chirality: Unlike Z-Phe-OH (L-configuration in most commercial forms), this compound and Z-D-Arg-OH incorporate D-amino acids, which confer resistance to enzymatic degradation and alter substrate specificity in protease assays .

- Side Chain Modifications: Z-D-Phe-Phe-Arg(NO₂)-OH includes a nitro group on Arg, increasing its electron-withdrawing properties and making it a potent inhibitor of thrombin and trypsin-like proteases (LogP = 4.484, tPSA = 227.56 Ų) . In contrast, this compound’s unmodified Arg side chain enhances solubility in aqueous buffers.

生物活性

Z-D-Phe-Arg-OH is a dipeptide compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a modified peptide that consists of a Z-protected D-phenylalanine (D-Phe) and arginine (Arg). The Z-protection enhances the stability of the peptide during synthesis and storage. The specific arrangement of these amino acids contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the D-amino acid (D-Phe) is significant as it can modify the binding affinity and specificity compared to its L-isomer counterparts. For instance, studies have shown that D-amino acids can enhance the selectivity and effectiveness of inhibitors for certain proteolytic enzymes like thrombin .

Table 1: Comparison of Biological Activities

| Compound | Biological Target | Activity Level | Reference |

|---|---|---|---|

| This compound | Thrombin | Potent inhibitor | |

| Z-D-Phe-Pro-ArgCH₂Cl | Thrombin | 18 times more effective | |

| Z-D-Phe-phe-arg(NO₂)-OH | Enzymatic interactions | Enhanced binding |

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anticoagulant Activity : Due to its ability to inhibit thrombin, this compound may be useful in preventing thrombus formation.

- Modulation of Protein Interactions : The compound can influence protein-protein interactions, which is crucial in many signaling pathways.

- Potential Anticancer Activity : Preliminary studies suggest that modifications in peptide structures, such as those seen in this compound, may enhance anticancer properties by affecting cell signaling pathways .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Thrombin Inhibition : Research demonstrated that this compound acts as an effective inhibitor of thrombin, with a reported Ki value indicating high potency . This suggests potential applications in anticoagulation therapy.

- Cyclic Dipeptide Research : The structural characteristics of cyclic dipeptides similar to this compound have shown significant bioactivity, suggesting that modifications in amino acid sequences can lead to enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。